4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit a range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They are often encountered in approved drugs and functional materials .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been described in various studies . For instance, a study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” would include a benzyloxy group attached to the 4th position of the pyrrolopyrimidine ring.Chemical Reactions Analysis
Various chemical reactions involving pyrrolopyrimidines have been reported . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Scientific Research Applications
1. Anti-inflammatory Applications
- Summary : Pyrimidines, including “4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine”, have been found to exhibit a range of pharmacological effects including anti-inflammatory effects .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Synthesis of Pyrimidines
- Summary : There are numerous methods for the synthesis of pyrimidines .
- Methods : One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .
- Results : This method provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .
properties
IUPAC Name |
4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONSNXRZMQUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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